GSK2578999A
Overview
Description
The compound “GSK2578999A” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopropyl group, the attachment of the chlorophenyl group, and the construction of the complex chrysen ring system. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with cyclopropyl and chlorophenyl groups, such as:
- GSK2578999A
- This compound
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the combination of cyclopropyl and chlorophenyl groups with a complex chrysen ring system. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62ClNO7/c1-26(2)35-30(49)24-45(37(51)38(52)48-46(22-23-46)27-10-12-28(47)13-11-27)21-20-43(8)29(36(35)45)14-15-32-42(7)18-17-33(55-34(50)25-40(3,4)39(53)54)41(5,6)31(42)16-19-44(32,43)9/h10-13,26,29,31-33H,14-25H2,1-9H3,(H,48,52)(H,53,54)/t29-,31+,32-,33+,42+,43-,44-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUTHQKJSMUDX-GBIHXZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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